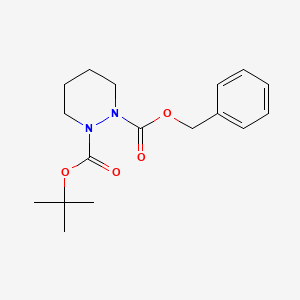












|
REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:17])[C@H](CC1C=CC(F)=CC=1)N)([CH3:4])([CH3:3])[CH3:2].[CH2:18](N)[CH3:19].Cl[C:22]([O:24][C:25]1C=CC([N+]([O-])=O)=CC=1)=[O:23].Cl.Cl.[N:36]1[CH:41]=[CH:40][CH:39]=[CH:38][N:37]=1.C(N([CH:48]([CH3:50])[CH3:49])CC)(C)C.[CH2:51](Cl)Cl>C(OCC)(=O)C>[C:6]([N:36]1[CH2:41][CH2:40][CH2:39][CH2:38][N:37]1[C:22]([O:24][CH2:25][C:19]1[CH:18]=[CH:49][CH:48]=[CH:50][CH:51]=1)=[O:23])([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:17] |f:3.4.5|
|


|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC([C@@H](N)CC1=CC=C(C=C1)F)=O
|
|
Name
|
|
|
Quantity
|
0.065 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.093 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
pyridazine dihydrochloride
|
|
Quantity
|
82.7 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.N1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 2.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
The solution was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash silica gel chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with 45% EtOAc/hexanes
|


Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OC(C)(C)C)N1N(CCCC1)C(=O)OCC1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |